1,2-Diethoxy-1,1,2,2-tetrachloroethane

Description

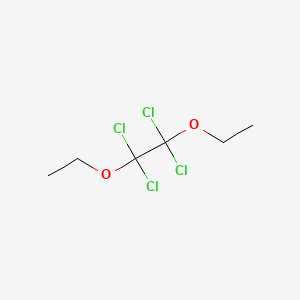

Structure

3D Structure

Properties

CAS No. |

63938-37-4 |

|---|---|

Molecular Formula |

C6H10Cl4O2 |

Molecular Weight |

255.9 g/mol |

IUPAC Name |

1,1,2,2-tetrachloro-1,2-diethoxyethane |

InChI |

InChI=1S/C6H10Cl4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |

InChI Key |

YANHWQPKPABZFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(OCC)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Diethoxy 1,1,2,2 Tetrachloroethane

Mechanistic Pathways of Formation

The synthesis of 1,2-Diethoxy-1,1,2,2-tetrachloroethane is a complex challenge owing to the high degree of functionalization on the ethane (B1197151) core. The following sections delve into potential mechanistic pathways for its creation.

Nucleophilic Ethoxylation of Polychlorinated Ethanes

One conceivable approach to synthesizing this compound is through the nucleophilic substitution of chlorine atoms on a highly chlorinated ethane, such as hexachloroethane (B51795), using an ethoxide source. This method is conceptually similar to the Williamson ether synthesis. The reaction would likely involve treating hexachloroethane with sodium ethoxide in an appropriate solvent.

The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, would attack the electrophilic carbon centers of the hexachloroethane molecule, leading to the displacement of chloride ions. However, this pathway is fraught with challenges. The six chlorine atoms on hexachloroethane create significant steric hindrance, which would likely impede the approach of the ethoxide nucleophile. Furthermore, the strong basicity of sodium ethoxide could promote competing elimination reactions, resulting in the formation of polychlorinated ethenes as undesirable byproducts. The reaction would likely proceed in a stepwise manner, with the initial formation of a mono-ethoxylated intermediate.

Hypothetical Reaction Parameters for Nucleophilic Ethoxylation

| Parameter | Hypothetical Value/Condition |

|---|---|

| Starting Material | Hexachloroethane |

| Reagent | Sodium Ethoxide in Ethanol (B145695) |

| Temperature | Elevated temperatures may be required |

| Anticipated Major Product | This compound |

| Potential Byproducts | Pentachloroethoxyethane, Tetrachloroethylene |

Halogenation Reactions Involving Ether Precursors

An alternative synthetic route could involve the halogenation of an unsaturated ether precursor, such as 1,2-diethoxyethene. This strategy would capitalize on the reactivity of the carbon-carbon double bond toward electrophilic halogen addition.

The synthesis could theoretically proceed by the chlorination of a suitable 1,2-diethoxyethene derivative. The mechanism would involve the electrophilic attack of chlorine on the double bond to form a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by a chloride ion would then yield the final this compound. The stereochemical outcome of this reaction would be highly dependent on the geometry of the starting alkene and the conditions of the reaction.

Hypothetical Research Findings on the Halogenation of 1,2-Diethoxyethene

| Precursor Stereochemistry | Halogenating Agent | Anticipated Stereochemical Outcome |

|---|---|---|

| cis-1,2-Diethoxyethene | Cl₂ | Formation of a racemic mixture of enantiomers |

| trans-1,2-Diethoxyethene | Cl₂ | Formation of a meso compound |

Radical-Mediated Synthetic Routes to this compound

Radical-mediated pathways offer another theoretical avenue for the synthesis of this compound. A plausible, though likely unselective, method could involve the free-radical addition of ethanol to tetrachloroethylene. This reaction would require a radical initiator to generate ethoxy radicals from ethanol, which would then add across the double bond of tetrachloroethylene. The resulting radical intermediate would then need to be trapped by a chlorine atom source.

Another radical-based approach could be the direct photochlorination of 1,2-diethoxyethane. However, controlling the regioselectivity of this reaction to achieve the desired 1,1,2,2-tetrachloro substitution pattern would be exceptionally difficult and would likely result in a complex mixture of chlorinated products.

Hypothetical Parameters for a Radical-Mediated Synthesis

| Parameter | Hypothetical Condition |

|---|---|

| Reactants | Tetrachloroethylene and Ethanol |

| Initiator | UV light or a chemical radical initiator (e.g., AIBN) |

| Key Challenge | Lack of selectivity leading to multiple products |

Stereoselective Synthesis Considerations

The molecule of this compound possesses two stereocenters, which means it can exist as different stereoisomers (enantiomers and diastereomers). The development of a stereoselective synthesis would be a significant undertaking.

In the context of the nucleophilic substitution approach, achieving stereocontrol would be challenging. If the reaction proceeds via an SN2 mechanism, an inversion of configuration at the stereocenter would be expected. Conversely, an SN1 mechanism would likely lead to racemization.

For the halogenation of an ether precursor , the stereochemistry of the product is directly related to the stereochemistry of the starting alkene. The use of chiral catalysts could potentially influence the facial selectivity of the halogen attack, offering a route to enantiomerically enriched products.

Radical-mediated reactions are inherently difficult to control in terms of stereoselectivity, as the radical intermediates are typically planar, allowing for attack from either face with equal probability, which generally results in racemic mixtures.

Catalytic Systems in the Synthesis of this compound

The application of catalytic systems could, in theory, enhance the efficiency and selectivity of the proposed synthetic routes.

Homogeneous Catalysis Approaches

Homogeneous catalysts, being in the same phase as the reactants, could offer finer control over the reaction. For the nucleophilic ethoxylation of hexachloroethane , a soluble Lewis acid catalyst, such as a metal halide, could be employed to activate the carbon-chlorine bonds, making them more susceptible to nucleophilic attack by ethoxide.

Hypothetical Homogeneous Catalytic Systems

| Synthetic Approach | Potential Catalyst Type | Proposed Catalytic Role |

|---|---|---|

| Nucleophilic Ethoxylation | Soluble Lewis Acid (e.g., FeCl₃) | Activation of C-Cl bonds |

| Halogenation of Ether Precursor | Chiral Transition Metal Complex | Enantioselective delivery of chlorine |

In a halogenation reaction , a chiral homogeneous catalyst could potentially be used to achieve an enantioselective chlorination of 1,2-diethoxyethene. Such a catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The development of such a catalytic system would represent a significant advancement in the synthesis of this class of compounds.

Heterogeneous Catalysis Applications

While specific research detailing the application of heterogeneous catalysis for the direct synthesis of this compound is limited, the principles can be applied from the synthesis of its precursors and related compounds. The manufacturing of the key starting material, 1,1,2,2-tetrachloroethane (B165197), can be achieved through several catalytic routes, including the catalytic chlorination of ethane or the chlorination of 1,2-dichloroethane. nih.gov

The subsequent conversion of 1,1,2,2-tetrachloroethane to this compound is a nucleophilic substitution reaction, where the ethoxide ion (from ethanol) replaces chlorine atoms. While this is often performed with a strong base in a homogeneous phase (a variation of the Williamson ether synthesis), heterogeneous catalysts could offer advantages in terms of separation and catalyst reusability. Potential heterogeneous catalysts could include:

Phase-Transfer Catalysts (PTCs): Solid-supported PTCs could facilitate the reaction between an aqueous solution of a base and an organic solution of the reactants.

Zeolites and Metal Oxides: These materials can act as solid bases or acids to promote etherification reactions. Their defined pore structures can also impart shape selectivity. For instance, γ-alumina has been used as a catalyst in the dehydrochlorination of related chlorinated ethanes. researchgate.net

Although heterogeneous catalysis is not strictly required for the dehydrochlorination of 1,1,2,2-tetrachloroethane, the use of a supported catalyst, such as copper(II) chloride on attapulgite, has been shown to favor alternative reaction pathways like the formation of pentachloroethane. researchgate.net This indicates that the choice of catalyst is crucial in directing the reaction toward the desired product and away from side reactions like elimination (dehydrochlorination), which would yield trichloroethylene. researchgate.netchemicalbook.com

Optimization of Reaction Conditions and Process Design for Enhanced Yields

Key parameters for optimization would include:

Reactant Ratio: The molar ratio of ethanol (or sodium ethoxide) to 1,1,2,2-tetrachloroethane would need careful control to favor the desired di-substitution product over mono-substituted intermediates or other side reactions.

Temperature: Reaction temperature significantly influences the rate of both the desired substitution reaction and undesired elimination reactions. Lower temperatures may favor substitution, while higher temperatures could increase the rate of dehydrochlorination. researchgate.net

Catalyst Selection and Loading: The choice of catalyst, whether homogeneous or heterogeneous, and its concentration are paramount. The optimal loading would balance reaction rate with cost and ease of removal.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents are often suitable for nucleophilic substitution reactions.

Pressure: For reactions conducted at temperatures above the solvent's boiling point, the system would need to be pressurized. The process is typically run in a closed system to achieve the highest yields of chlorinated hydrocarbons. wikipedia.org

The following table outlines a conceptual framework for the optimization of this synthesis.

| Parameter | Range Studied (Hypothetical) | Optimal Value (Hypothetical) | Effect on Yield and Selectivity |

| Temperature | 20°C - 80°C | 45°C | Balances reaction rate against the formation of elimination byproducts like trichloroethylene. |

| Reactant Molar Ratio (Ethanol:Substrate) | 1:1 to 5:1 | 2.5:1 | A sufficient excess of ethanol/ethoxide is needed to drive the reaction towards the di-substituted product. |

| Catalyst Loading (e.g., Base) | 0.5 - 2.0 equivalents | 2.2 equivalents | Ensures complete reaction and neutralizes HCl byproduct, preventing side reactions. |

| Reaction Time | 1 - 24 hours | 8 hours | Sufficient time for the reaction to proceed to completion without significant product degradation. |

Purification Strategies for Synthetic Batches of this compound

Following synthesis, a multi-step purification strategy is necessary to isolate this compound from unreacted starting materials, catalysts, solvents, and byproducts.

Workup/Washing: The crude reaction mixture would first undergo a workup procedure. This typically involves washing with water to remove any water-soluble components such as the catalyst (if a base like sodium hydroxide (B78521) was used) and excess ethanol. A subsequent wash with brine helps to break up any emulsions and further dry the organic layer.

Drying: The organic layer containing the product is then dried using an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water.

Solvent Removal: The solvent is removed from the dried organic phase, typically under reduced pressure using a rotary evaporator.

Fractional Distillation: Given that the precursor, 1,1,2,2-tetrachloroethane, is a liquid with a boiling point of 146.5°C, the product is also expected to be a relatively high-boiling liquid. wikipedia.org Fractional distillation under reduced pressure would be the primary method for separating the final product from any remaining starting materials or byproducts with different boiling points.

Chromatography: For achieving very high purity, preparative column chromatography could be employed as a final polishing step. Analytical techniques such as Gas Chromatography (GC), which is used for the analysis of the precursor, would be essential for monitoring the purity of the fractions collected during distillation or chromatography. wikisource.org

Chemical Reactivity and Transformation Mechanisms of 1,2 Diethoxy 1,1,2,2 Tetrachloroethane

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The carbon-chlorine bonds in 1,2-diethoxy-1,1,2,2-tetrachloroethane are susceptible to nucleophilic attack. Due to the high degree of chlorination, the carbon atoms are electron-deficient and thus electrophilic. Nucleophiles can displace the chlorine atoms, which act as leaving groups. The reaction mechanism, whether SN1 or SN2, is influenced by factors such as the strength of the nucleophile, the solvent, and the steric hindrance around the reaction centers.

While specific studies on this compound are limited, analogous reactions with similar polychlorinated alkanes suggest that strong nucleophiles can lead to substitution products. For instance, reaction with alkoxides or amines could potentially replace one or more chlorine atoms. However, the presence of four chlorine atoms and two bulky ethoxy groups creates significant steric hindrance, which may favor elimination reactions over substitution.

A notable reaction involving the displacement of chlorine is the fluorination using reagents like antimony trifluoride (SbF₃). This type of halogen exchange reaction is common for polychlorinated compounds and would lead to the formation of fluorinated ethers, which are of interest in various industrial applications.

Substitution Reactions of Ethoxy Moieties

The ethoxy groups in this compound are generally less reactive towards substitution than the chlorine atoms under typical nucleophilic conditions. The C-O bond of the ether is strong, and the ethoxide ion is a poor leaving group. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

Under such acidic conditions, the ether oxygen is protonated, creating a better leaving group (ethanol). A nucleophile (e.g., I⁻ or Br⁻) can then attack the electrophilic carbon atom, leading to the cleavage of the C-O bond and formation of a halo-substituted intermediate and ethanol (B145695). The stability of the potential carbocation intermediate plays a crucial role in this process.

Elimination Reactions Leading to Olefinic Products

Elimination reactions are a significant pathway for the transformation of this compound, particularly in the presence of a base. The presence of chlorine atoms on adjacent carbons (vicinal dichlorides) facilitates dehydrochlorination or dechlorination to form alkenes.

In the presence of a strong, non-nucleophilic base, a 1,2-elimination (β-elimination) reaction can occur. The base abstracts a proton from a carbon atom, and simultaneously, a chlorine atom from the adjacent carbon departs as a chloride ion, resulting in the formation of a double bond. This reaction would yield a substituted chloroethene. The regiochemistry and stereochemistry of the resulting olefinic product would be influenced by the reaction conditions and the conformational preferences of the starting material.

For instance, reaction with an alcoholic solution of potassium hydroxide (B78521) (KOH) would likely promote the elimination of HCl to form 1,2-dichloro-1,2-diethoxyethene. Further elimination could potentially occur under more forcing conditions.

| Reactant | Reagent/Conditions | Major Product(s) | Reaction Type |

| This compound | Strong Base (e.g., KOH/Ethanol) | 1,2-Dichloro-1,2-diethoxyethene | Dehydrochlorination (E2) |

| This compound | Zinc dust | 1,2-Dichloro-1,2-diethoxyethene | Reductive Elimination |

Reductive Transformations and Dehalogenation Pathways

This compound can undergo reductive transformations where the chlorine atoms are removed. This process, known as dehalogenation, can be achieved using various reducing agents.

Reductive elimination, often promoted by metals like zinc or magnesium, is a common pathway for vicinal dihalides. In this reaction, the metal transfers electrons to the carbon-chlorine bonds, leading to the concerted or stepwise elimination of two chlorine atoms and the formation of an alkene. For this compound, this would yield 1,2-dichloro-1,2-diethoxyethene.

Hydrogenolysis is another reductive pathway where a C-Cl bond is cleaved and replaced by a C-H bond. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) with a source of hydrogen, like H₂ gas or a transfer hydrogenation reagent. Stepwise hydrogenolysis could lead to a series of less chlorinated diethoxyethane derivatives.

Oxidative Reaction Mechanisms of this compound

The oxidation of this compound is expected to be challenging due to the high degree of halogenation, which makes the carbon atoms electron-poor and resistant to attack by typical oxidizing agents. However, under very strong oxidative conditions or through photo-oxidation, degradation can occur.

Combustion in the presence of excess oxygen would lead to the formation of carbon dioxide, water, and hydrogen chloride. Incomplete combustion could generate toxic byproducts such as phosgene (B1210022) (COCl₂), a common issue with chlorinated hydrocarbons.

Reaction with atmospheric hydroxyl radicals (•OH) is a likely pathway for the atmospheric degradation of this compound, similar to other volatile organic compounds. cdc.gov This process would involve the abstraction of a hydrogen atom from one of the ethoxy groups, initiating a cascade of radical reactions leading to the breakdown of the molecule.

Rearrangement Reactions and Isomerization Processes

The rigid C-C single bond in this compound, flanked by bulky chlorine and ethoxy groups, restricts free rotation, potentially allowing for the existence of different conformational isomers (rotamers). However, interconversion between these conformers is typically rapid at room temperature.

Structural rearrangements, such as Wagner-Meerwein type rearrangements, are unlikely for this saturated compound under normal conditions as they require the formation of a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing chlorine atoms.

Isomerization to a different constitutional isomer, such as 1,1-diethoxy-1,2,2,2-tetrachloroethane, would require significant energy input to break and reform C-C and C-Cl/C-O bonds and is not a facile process. No significant rearrangement or isomerization reactions have been reported for this specific compound in the available literature.

Role as a Synthetic Intermediate in the Preparation of Advanced Organic Molecules

While not a widely used bulk chemical, this compound can serve as a precursor in specialized organic synthesis. Its reactivity allows for its transformation into other functionalized molecules.

The primary synthetic utility lies in its dehalogenation and dehydrohalogenation reactions, which provide access to substituted alkenes like 1,2-dichloro-1,2-diethoxyethene. These olefinic products can then be used in further synthetic steps, such as Diels-Alder reactions, polymerizations, or as precursors for other functional group transformations.

Utilization in C-C Bond Forming Reactions

The application of this compound in carbon-carbon bond forming reactions is not extensively documented. However, based on the principles of organic synthesis, its structure suggests potential, albeit likely complex, pathways for such transformations. The presence of four chlorine atoms on a two-carbon backbone makes it an electron-deficient molecule. This electronic property could be exploited in reactions with electron-rich species.

One hypothetical C-C bond forming reaction could involve a reductive coupling process. In the presence of a suitable reducing agent, such as a low-valent metal, dehalogenation could occur, potentially generating a transient, highly reactive intermediate. This intermediate could then be trapped by a nucleophile or an unsaturated system to form a new carbon-carbon bond.

Table 1: Hypothetical C-C Bond Forming Reactions

| Reaction Type | Proposed Reagents | Potential Product Type | Plausibility Notes |

| Reductive Coupling | Zn, Mg, or other reducing metals | Dimerized or alkylated products | Plausible, by analogy to the Wurtz reaction, but may be complicated by elimination side reactions. |

| Grignard-type Reaction | Mg, followed by an electrophile | Tertiary alcohols or substituted alkanes | Formation of a stable Grignard reagent is unlikely due to the presence of multiple electronegative atoms. |

| Friedel-Crafts Alkylation | Aromatic compound, Lewis acid catalyst | Arylated ethane (B1197151) derivatives | The high degree of chlorination may deactivate the molecule towards typical Friedel-Crafts conditions. |

It is important to note that the ethoxy groups could also influence the reactivity, potentially through chelation with metal centers or by influencing the stability of reaction intermediates. However, without specific experimental data, these remain theoretical considerations.

Derivatization to Other Halogenated Ethers and Esters

The transformation of this compound into other halogenated ethers and esters represents a more plausible area of its chemical utility. The ether linkages, while generally stable, can be cleaved under harsh conditions. More likely, the chlorine atoms can be substituted or eliminated to afford a variety of derivatives.

Nucleophilic substitution reactions could potentially replace one or more chlorine atoms with other functional groups. For instance, reaction with alkoxides could lead to the formation of polyalkoxy ethers. However, the steric hindrance and electronic effects of the four chlorine atoms would likely necessitate forcing conditions.

Elimination reactions are a more probable transformation pathway for this compound. Treatment with a base could induce dehydrochlorination, leading to the formation of a chlorinated vinyl ether. The regioselectivity of such an elimination would be an important consideration.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Substitution | NaOR (Sodium alkoxide) | 1,2-Dialkoxy-1,1,2-trichloroethane |

| Elimination | Strong base (e.g., NaNH2) | 1,2-Diethoxy-1,2-dichloroethene |

| Hydrolysis | H2O, acid or base catalyst | Dichloroacetic acid derivatives |

Application in Heterocyclic Compound Synthesis

The use of this compound as a building block for heterocyclic compounds is another area where its reactivity could be exploited, although specific examples are not readily found in the literature. Polychlorinated compounds are often valuable precursors in the synthesis of a wide range of heterocyclic systems.

A plausible strategy would involve reactions with dinucleophiles. For example, a reaction with a diamine, dithiol, or diol could lead to the formation of a five, six, or seven-membered heterocyclic ring. The two carbon atoms of the ethane backbone could serve as the foundation for the new ring system, with the chlorine atoms acting as leaving groups.

For instance, condensation with ethylenediamine (B42938) could potentially yield a substituted piperazine (B1678402) derivative. Similarly, reaction with a 1,2-dithiol could afford a dithiane derivative. The reaction conditions would need to be carefully controlled to favor cyclization over polymerization or other side reactions.

Table 3: Hypothetical Heterocyclic Synthesis

| Dinucleophile | Potential Heterocyclic Product |

| Ethylenediamine | Substituted Piperazine |

| 1,2-Ethanedithiol | Substituted 1,4-Dithiane |

| Catechol | Substituted 1,4-Benzodioxane |

The success of these hypothetical syntheses would depend on a number of factors, including the reactivity of the dinucleophile, the stability of the resulting heterocyclic ring, and the ability to control the reaction to avoid unwanted side products. Further experimental investigation is required to validate these potential applications of this compound in organic synthesis.

Computational and Theoretical Chemical Investigations of 1,2 Diethoxy 1,1,2,2 Tetrachloroethane

Quantum Chemical Calculations for Electronic Structure Analysis

No specific studies detailing the quantum chemical calculations for the electronic structure analysis of 1,2-Diethoxy-1,1,2,2-tetrachloroethane were found. This type of analysis is crucial for understanding the fundamental electronic properties of a molecule.

There is no available research applying Frontier Molecular Orbital (FMO) theory to this compound. FMO theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgscribd.comethz.chwpmucdn.com Such analysis would provide insights into the molecule's potential behavior in chemical reactions, but the specific HOMO-LUMO energy gap and orbital distributions for this compound have not been reported in the searched literature.

Detailed analysis of the charge distribution and electrostatic potential for this compound is not present in the available scientific literature. This analysis is vital for understanding intermolecular interactions and predicting the sites of nucleophilic and electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

While conformational analysis has been performed on the parent molecule 1,1,2,2-tetrachloroethane (B165197), matec-conferences.org there is no evidence of similar studies on this compound. A conformational analysis would identify the stable geometries (conformers) of the molecule, and a potential energy surface (PES) map would describe the energy of the molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them. libretexts.orglibretexts.orgresearchgate.net

Prediction of Reaction Mechanisms and Transition State Characterization

No published research was found that computationally predicts reaction mechanisms or characterizes the transition states for reactions involving this compound. This level of theoretical investigation is essential for a deep understanding of a compound's reactivity and the pathways through which it transforms.

There are no available computational studies that elucidate the elementary steps of any reactions involving this specific compound. Such studies would break down a chemical reaction into its fundamental steps, providing a detailed, molecular-level view of the transformation process.

In the absence of mechanistic studies, there is consequently no data on the computationally determined activation energy barriers or reaction rate constants for this compound. This information is critical for predicting the speed and feasibility of chemical reactions under various conditions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scirp.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent effects, and the nature of intermolecular forces.

For this compound, an MD simulation would involve creating a model of the molecule within a simulated box, often filled with a chosen solvent. The interactions between atoms are governed by a set of parameters known as a force field. A force field for this molecule would be developed by combining parameters for its constituent parts, such as alkanes, ethers, and chlorinated hydrocarbons. nih.gov These simulations allow for the exploration of how the molecule behaves in different chemical environments.

Solvent Effects:

The surrounding solvent can significantly influence the conformation, stability, and reactivity of a solute molecule. nih.govorientjchem.org MD simulations can model these effects by explicitly including solvent molecules in the simulation. The choice of solvent, from nonpolar to polar and from aprotic to protic, would reveal different aspects of the solute's behavior. For this compound, key solvent effects to investigate would include:

Conformational Dynamics: The two C-O-C-C dihedral angles and the central C-C bond are flexible, allowing the molecule to adopt various conformations. The polarity of the solvent would influence the equilibrium between different conformers. Polar solvents might stabilize more polar conformers, while nonpolar solvents would favor less polar ones.

Solvation Shell Structure: MD simulations can characterize the arrangement of solvent molecules around the solute. Water molecules, for example, would likely orient their positive dipoles towards the electronegative oxygen and chlorine atoms.

Table 1: Potential Solvent Effects on this compound

| Solvent Type | Example(s) | Expected Predominant Interaction | Potential Influence on Solute |

| Nonpolar | Hexane, Carbon Tetrachloride | van der Waals / Dispersion Forces | Favors compact, less polar conformers; minimal specific interactions. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Dipole-dipole Interactions | Stabilizes polar conformers through interaction with C-Cl and C-O dipoles. |

| Polar Protic | Water, Ethanol (B145695) | Hydrogen Bonding, Dipole-dipole | Potential for weak hydrogen bonding to ether oxygens; strong dipole interactions. |

Intermolecular Interactions:

This compound can engage in a variety of non-covalent interactions with itself and with other molecules, which are crucial for understanding its physical properties and behavior in solution.

Dipole-Dipole Interactions: The presence of electronegative oxygen and chlorine atoms creates significant bond dipoles (C-O and C-Cl), resulting in a net molecular dipole moment. These permanent dipoles lead to attractive or repulsive interactions with neighboring molecules.

Van der Waals Forces: Like all molecules, it experiences London dispersion forces arising from temporary fluctuations in electron density. Given its size and number of electrons, these forces are expected to be significant.

Halogen Bonding: A particularly important interaction for highly halogenated compounds is the halogen bond. acs.orgcell.com The chlorine atoms in this compound can exhibit a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-Cl bond, known as a σ-hole. nih.gov This positive region can interact favorably with Lewis bases (electron donors), such as the oxygen atoms of other ether molecules or solvent molecules. acs.orgcell.com Computational studies on similar chlorinated compounds have highlighted the directional and significant nature of these interactions. researchgate.net

Table 2: Key Intermolecular Interactions for this compound

| Interaction Type | Description | Relevant Structural Features |

| Van der Waals Forces | Weak, non-specific attractions due to fluctuating electron clouds. | Entire molecule |

| Dipole-Dipole Forces | Electrostatic attraction between permanent partial positive and negative charges. | Polar C-Cl and C-O bonds |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Chlorine atoms interacting with a Lewis base (e.g., an oxygen atom) |

Ab Initio and Density Functional Theory (DFT) Approaches for Predicting Reactivity

While MD simulations describe molecular motion based on classical mechanics, quantum mechanical methods like Ab Initio and Density Functional Theory (DFT) are used to investigate the electronic structure and predict chemical reactivity. nih.govdominican.edu

Ab Initio methods are based on first principles of quantum mechanics without using experimental data for parametrization. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that determines the electronic properties of a molecule based on its electron density. scirp.org DFT is known for providing a good balance between accuracy and computational cost, making it suitable for studying larger molecules and reaction mechanisms. chemrxiv.org

For this compound, these methods can be used to calculate a variety of properties that act as descriptors of its reactivity.

Reactivity Descriptors:

Based on the electronic structure, DFT can be used to calculate global and local reactivity descriptors that predict how a molecule will behave in a chemical reaction. mdpi.comresearchgate.net

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Global Reactivity Descriptors: Quantities like chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be derived from HOMO and LUMO energies. For a polychlorinated compound, a high electrophilicity index is expected, indicating a strong tendency to accept electrons. nih.govchemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms and a positive potential (the σ-hole) on the exterior of the chlorine atoms, identifying them as sites for nucleophilic and electrophilic attack, respectively.

Table 3: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Definition | Implication for Reactivity |

| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals (ELUMO - EHOMO). | A smaller gap generally indicates higher reactivity and lower kinetic stability. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. A higher (less negative) value indicates a greater tendency to donate electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value implies greater stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. High values indicate a good electrophile. |

Predicting Reaction Pathways:

DFT and ab initio methods are instrumental in modeling potential reaction mechanisms. nih.govacs.org For this compound, this could include degradation pathways like dehydrochlorination (elimination of HCl) or hydrolysis. nih.govwikipedia.org By calculating the geometries and energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Computational studies on similar chlorinated alkanes have successfully used these methods to predict reaction rate constants and elucidate reaction mechanisms. nih.govnist.gov Such an approach would allow for the prediction of the most favorable degradation pathways for this compound under various conditions.

Advanced Spectroscopic and Analytical Methodologies for Elucidating the Chemical Nature of 1,2 Diethoxy 1,1,2,2 Tetrachloroethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For 1,2-diethoxy-1,1,2,2-tetrachloroethane (C₆H₁₀Cl₄O₂), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete structural assignment.

Due to the molecule's symmetry, the two ethoxy groups are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling. The ¹³C NMR spectrum would be expected to display three distinct signals corresponding to the methyl carbon, the methylene carbon, and the central tetrachloroethane carbons (C-1 and C-2), which are also equivalent. The chemical shifts are heavily influenced by the electronegative oxygen and chlorine atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| ¹H (CH₃) | 1.2 - 1.4 | Triplet | Shielded alkyl protons, split by adjacent CH₂ group. |

| ¹H (OCH₂) | 3.8 - 4.2 | Quartet | Deshielded by adjacent oxygen, split by CH₃ group. |

| ¹³C (CH₃) | 14 - 18 | N/A | Standard alkyl carbon chemical shift. |

| ¹³C (OCH₂) | 65 - 75 | N/A | Deshielded by the directly attached oxygen atom. oregonstate.educompoundchem.com |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. For this compound, a COSY spectrum would show a single cross-peak, correlating the methylene quartet with the methyl triplet, confirming that these two proton environments are within the same ethyl spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would display two cross-peaks: one connecting the methyl proton signal to the methyl carbon signal, and a second connecting the methylene proton signal to the methylene carbon signal. This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

A three-bond correlation (³JCH) from the methyl protons (CH₃) to the methylene carbon (OCH₂).

A two-bond correlation (²JCH) from the methylene protons (OCH₂) to the methyl carbon (CH₃).

A crucial three-bond correlation (³JCH) from the methylene protons (OCH₂) to the central quaternary carbon (-CCl₂-), definitively linking the ethoxy groups to the tetrachloroethane core.

Predicted 2D NMR Correlations

| Experiment | Correlating Nuclei | Type of Correlation | Expected Cross-Peak |

|---|---|---|---|

| COSY | ¹H (OCH₂) ↔ ¹H (CH₃) | ³JHH (through-bond) | Yes |

| HSQC | ¹H (CH₃) ↔ ¹³C (CH₃) | ¹JCH (one-bond) | Yes |

| HSQC | ¹H (OCH₂) ↔ ¹³C (OCH₂) | ¹JCH (one-bond) | Yes |

| HMBC | ¹H (CH₃) ↔ ¹³C (OCH₂) | ²JCH (two-bond) | Yes |

| HMBC | ¹H (OCH₂) ↔ ¹³C (-CCl₂-) | ³JCH (three-bond) | Yes |

The central carbon-carbon single bond in this compound is subject to hindered rotation due to the steric bulk of the four chlorine atoms and two ethoxy groups. This leads to the existence of different rotational isomers (conformers), such as the anti and gauche forms.

At room temperature, the rotation around this C-C bond is likely fast on the NMR timescale, resulting in a single set of time-averaged signals for the two equivalent ethoxy groups. However, by using dynamic NMR spectroscopy—which involves recording spectra at various temperatures—it would be possible to study this conformational exchange.

As the temperature is lowered, the rate of interconversion between conformers would decrease. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the ethoxy groups would broaden and eventually split into separate signals corresponding to each distinct conformer present in solution. Analysis of the spectra at different temperatures would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's dynamic stereochemistry and conformational preferences.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Signature Interpretation

Mass spectrometry provides information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation and identification.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₆H₁₀Cl₄O₂), the calculated monoisotopic mass is 253.9435 Da.

A key feature in the mass spectrum of a chlorinated compound is its distinctive isotopic pattern, arising from the natural abundance of two stable chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org A molecule containing four chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6, M+8). The relative intensities of these peaks are predictable based on binomial probability. This isotopic signature is a powerful diagnostic tool for confirming the presence of four chlorine atoms in the molecule. libretexts.org

Predicted Isotopic Distribution for the Molecular Ion (C₆H₁₀Cl₄O₂)⁺

| Ion | Composition | Calculated m/z | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₆H₁₀(³⁵Cl)₄O₂ | 253.9435 | 100.0 (base peak) |

| [M+2]⁺ | C₆H₁₀(³⁵Cl)₃(³⁷Cl)₁O₂ | 255.9406 | 131.9 |

| [M+4]⁺ | C₆H₁₀(³⁵Cl)₂(³⁷Cl)₂O₂ | 257.9376 | 65.1 |

| [M+6]⁺ | C₆H₁₀(³⁵Cl)₁(³⁷Cl)₃O₂ | 259.9347 | 14.3 |

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (such as the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique provides detailed information about the fragmentation pathways and the underlying structure of the molecule. nih.govnih.gov For this compound, several fragmentation mechanisms common to ethers and halogenated compounds are expected. ic.ac.uklibretexts.orgchemguide.co.uk

Key predicted fragmentation pathways include:

Alpha-Cleavage: Homolytic cleavage of a C-C bond alpha to the ether oxygen, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃). Loss of an ethyl radical would be a prominent pathway.

Inductive Cleavage: Heterolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). This is a common pathway for halogenated compounds.

C-O Bond Cleavage: Cleavage of the carbon-oxygen bond, leading to the formation of an ethoxy radical (•OCH₂CH₃) or a C₄H₅Cl₄O⁺ ion.

Central C-C Bond Cleavage: Cleavage of the central C-C bond would be a major fragmentation event, likely resulting in two [C₃H₅Cl₂O]⁺ ions.

Predicted Major Fragment Ions in MS/MS Analysis

| Predicted m/z | Possible Formula | Proposed Fragmentation Mechanism |

|---|---|---|

| 219.95 | [C₅H₇Cl₄O₂]⁺ | Loss of ethyl radical (•CH₂CH₃) via α-cleavage |

| 218.98 | [C₆H₁₀Cl₃O₂]⁺ | Loss of chlorine radical (•Cl) via inductive cleavage |

| 126.97 | [C₃H₅Cl₂O]⁺ | Cleavage of the central C-C bond |

| 101.02 | [C₄H₅Cl₂]⁺ | Loss of ethoxy group and subsequent rearrangement |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Symmetry Analysis

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the C-H bonds of the ethyl groups, the C-O ether linkages, the C-C backbone, and the C-Cl bonds.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methylene groups.

C-O Stretching: Strong, characteristic bands for the C-O-C ether linkage, typically appearing in the 1050-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are expected to be strong and appear in the fingerprint region, generally between 550 and 850 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com The presence of multiple chlorine atoms on the same carbon (geminal dichlorides) often leads to intense and distinct absorptions in this region.

Due to the free rotation around single bonds and the resulting low molecular symmetry in its common conformations, this compound is not expected to have a center of inversion. Therefore, the rule of mutual exclusion would not apply, and many of its vibrational modes would be active in both IR and Raman spectroscopy. libretexts.org

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 2850 - 3000 | C-H stretch (alkyl) | Medium-Strong | Medium-Strong |

| 1440 - 1480 | C-H bend (CH₂) | Medium | Medium |

| 1370 - 1390 | C-H bend (CH₃) | Medium | Medium |

| 1050 - 1250 | C-O-C stretch (ether) | Strong | Medium |

| 850 - 1000 | C-C stretch | Weak | Medium |

X-ray Crystallography for Precise Solid-State Structural Determination (if applicable)

X-ray crystallography stands as a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal information about bond lengths, bond angles, and conformational arrangements, which are crucial for understanding a molecule's physical and chemical properties.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first and often most challenging step. The ability of a compound to form high-quality crystals depends on factors such as molecular symmetry, intermolecular forces, and the presence of impurities. The symmetrical nature of this compound, with two ethoxy groups and four chlorine atoms attached to a central ethane (B1197151) backbone, might favor crystallization under appropriate conditions.

Table 1: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Examples) |

| C-C Bond Length (ethane) | ~1.54 Å |

| C-Cl Bond Length | ~1.77 Å |

| C-O Bond Length | ~1.43 Å |

| Torsion Angle (Cl-C-C-Cl) | ~180° (anti-periplanar) |

Note: This data is hypothetical and based on typical values for similar organic molecules. Actual experimental data would be required for confirmation.

The determination of the crystal structure would definitively establish the intramolecular and intermolecular interactions, such as van der Waals forces, which govern the solid-state properties of the compound.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, advanced chromatographic methods would be essential for assessing its purity, resolving potential isomers, and quantifying it in various matrices.

Gas Chromatography (GC):

Given the likely volatility of this compound, gas chromatography (GC) would be a primary analytical tool. A GC system separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

For the analysis of halogenated hydrocarbons, a non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely provide good separation. The choice of detector is also critical. A mass spectrometer (MS) coupled with GC (GC-MS) would offer definitive identification based on the compound's mass spectrum, providing both molecular weight information and fragmentation patterns. An electron capture detector (ECD) would also be highly sensitive to the chlorine atoms in the molecule, making it suitable for trace-level analysis.

High-Performance Liquid Chromatography (HPLC):

While GC is often preferred for volatile compounds, high-performance liquid chromatography (HPLC) could also be employed, particularly for purity assessment of less volatile impurities or for formulations where the compound is dissolved in a non-volatile matrix. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Isomer Resolution:

This compound possesses two chiral centers at the C1 and C2 positions of the ethane backbone. This gives rise to the possibility of stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The separation of these stereoisomers would require chiral chromatography. This could be achieved using either a chiral stationary phase (CSP) in either GC or HPLC, or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Purity Assessment:

The purity of a this compound sample would be critical for its intended applications. Both GC and HPLC methods, once validated, could be used to quantify the main peak corresponding to the compound and to identify and quantify any impurities. These impurities could include starting materials from its synthesis, by-products, or degradation products. A typical purity analysis would involve calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Potential Chromatographic Methods for the Analysis of this compound

| Technique | Column Type | Detector | Application |

| GC-MS | Non-polar (e.g., DB-5ms) | Mass Spectrometer | Identification and quantification |

| GC-ECD | Medium-polarity (e.g., DB-17) | Electron Capture | Trace analysis |

| HPLC-UV | Reversed-phase (e.g., C18) | UV-Vis | Purity assessment (if chromophore exists) |

| Chiral GC | Chiral Stationary Phase (e.g., Cyclodextrin-based) | FID/MS | Enantiomeric separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., Pirkle-type) | UV/Polarimeter | Enantiomeric separation and quantification |

Note: The specific conditions for each method, such as temperature programs for GC or mobile phase composition for HPLC, would need to be optimized experimentally.

No Publicly Available Data on the Environmental Transformation Pathways of this compound

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is no available research detailing the environmental transformation pathways of the chemical compound this compound. While this compound, identified with the CAS number 63938-37-4, is recognized, specific studies on its degradation and transformation in the environment appear to be absent from the current body of scientific knowledge.

Initial searches for information on this compound frequently led to data pertaining to the well-studied chemical 1,1,2,2-tetrachloroethane (B165197) . This suggests a potential for confusion between the two similarly named but structurally distinct compounds. Unlike this compound, extensive research has been conducted on the environmental fate of 1,1,2,2-tetrachloroethane, including its hydrolysis, photolysis, oxidation, reductive dehalogenation, and biodegradation.

Due to the strict focus of this inquiry solely on this compound and the lack of any specific data for this compound, it is not possible to provide an article on its environmental transformation pathways as outlined. The scientific community has not, to date, published research that would allow for a thorough and accurate discussion of the following critical environmental processes for this specific chemical:

Environmental Transformation Pathways of 1,2 Diethoxy 1,1,2,2 Tetrachloroethane Mechanistic Focus

Biotransformation Mechanisms by Microorganisms

Without foundational research, any attempt to describe these pathways for 1,2-Diethoxy-1,1,2,2-tetrachloroethane would be speculative and would not meet the required standards of scientific accuracy. Further empirical studies are necessary to elucidate the environmental behavior of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.